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Compound of Interest

Compound Name: Eed226-cooh

Cat. No.: B2797332

Introduction: Eed226 is a first-in-class, potent, selective, and orally bioavailable allosteric
inhibitor of the Polycomb Repressive Complex 2 (PRC2).[1][2][3][4][5] It functions by targeting
the Embryonic Ectoderm Development (EED) subunit, a non-catalytic core component of the
PRC2 complex essential for its histone methyltransferase activity. Unlike traditional EZH2
inhibitors that compete with the S-adenosylmethionine (SAM) cofactor, Eed226 presents a
distinct mechanism of action, offering a therapeutic avenue for cancers dependent on PRC2
activity, including those resistant to SAM-competitive inhibitors. This document provides a
comprehensive overview of the chemical structure, properties, mechanism of action, and
experimental evaluation of Eed226 for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

Eed226, with the formal name N-(2-furanylmethyl)-8-[4-(methylsulfonyl)phenyl]-1,2,4-
triazolo[4,3-c]pyrimidin-5-amine, is a small molecule belonging to the triazole and sulfone
classes of compounds. Its discovery was the result of a structure-guided design involving
fragmentation and regrowth of an initial high-throughput screening hit, followed by scaffold
hopping and multi-parameter optimization.

Table 1: Chemical and Physicochemical Properties of Eed226
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Property Value Reference
CAS Number 2083627-02-3
Molecular Formula C17H15Ns03S
Molecular Weight 369.4 g/mol
Purity >98-99%
Appearance A solid
DMSO: =33 mg/mL (=55
Solubility mg/mL with sonication) DMF:

33 mg/mL Hz20: Insoluble or

slightly soluble

| Storage | Store as solid at -20°C (= 4 years stability) Store in solvent at -80°C (up to 1 year) | |

Mechanism of Action

The PRC2 complex, minimally composed of the core subunits EZH2, EED, and SUZ12, is a
critical epigenetic regulator that catalyzes the mono-, di-, and trimethylation of histone H3 on
lysine 27 (H3K27). The binding of EED to existing H3K27me3 marks on chromatin allosterically
enhances the catalytic activity of EZH2, propagating the repressive signal and leading to

transcriptional silencing of target genes.
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Caption: Canonical PRC2 Signaling Pathway.

Eed226 functions as an allosteric inhibitor by directly binding to the aromatic cage of EED,
which normally recognizes the H3K27me3 mark. This binding induces a conformational change
in EED, which prevents the allosteric activation of EZH2 and leads to a loss of PRC2's
methyltransferase activity. A key advantage of this mechanism is that Eed226 is noncompetitive
with both SAM and the histone substrate. This allows it to inhibit PRC2 complexes harboring
EZH2 mutations that confer resistance to SAM-competitive inhibitors.
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Caption: Mechanism of PRC2 Inhibition by Eed226.

Biological and Pharmacokinetic Profile

Eed226 demonstrates potent activity from biochemical assays to cellular and in vivo models. It
is highly selective for the PRC2 complex.

Table 2: In Vitro Activity of Eed226
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Parameter Substrate/Target Value Reference

PRC2 Enzymatic
ICso . 23.4 nM
Activity

(H3K27me0 peptide

substrate)

PRC2 Enzymatic
ICso o 53.5nM
Activity

(Mononucleosome

substrate)

Binding to EED
K d ) 82 nM
Subunit

| K_d_ | Binding to PRC2 Complex | 114 nM | |

Table 3: Cellular Activity of Eed226

Assay Type Cell Line Value (ICso) Reference

H3K27me3 G401 (Rhabdoid

. 0.22 yM
Reduction (ELISA) tumor)

| Antiproliferative Activity | KARPAS422 (DLBCL, EZH2 Y641N) | 0.08 uM | |

Eed226 exhibits favorable pharmacokinetic properties, including high oral bioavailability and
low clearance, making it suitable for in vivo studies and potential clinical development.

Table 4: Pharmacokinetic Properties of Eed226 (Mouse)
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Parameter Value Reference
Oral Bioavailability ~100%

In Vivo Clearance Very Low

Volume of Distribution (Vd) 0.8 L/kg

Terminal Half-life (t1/2) 2.2 hours

Plasma Protein Binding (PPB) Moderate

| Permeability (Caco-2, A-B)|3.0x10"¢cm/s | |

Table 5: In Vivo Efficacy of Eed226

. . Dosing
Animal Model Cell Line . Outcome Reference
Regimen
100% Tumor
Mouse KARPAS422 40 mgl/kg, PO,
Growth
Xenograft (DLBCL) BID, 32 days L
Inhibition (TGI)
KARPAS422 300 mg/kg, PO, Complete Tumor
Mouse Xenograft .
(DLBCL) BID, 34 days Regression

| Tolerability | CD-1 Mice | 300 mg/kg, PO, BID, 14 days | Well-tolerated, no adverse effects | |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of PRC2 inhibitors. Below are
representative protocols for key experiments.

In Vitro Evaluation Cellular Evaluation In Vivo Evaluation
Biochemical Assay Binding Assay Confirm Cellular Activit Target Modulation Assay Assay | | Select for In Vivo [ (PK) Xenograft Efficacy Study
(PRC2 Inhibition, ICs0) (EED Target Engagement, Kd) (H3K27me3 Reduction) (Cell Viability, ICso) ‘ l (Bioavailability, ti/2) (Tumor Growth Inhibition)
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Caption: General Workflow for Eed226 Evaluation.

. PRC2 Inhibition Enzymatic Assay (AlphaScreen-based)

Objective: To determine the half-maximal inhibitory concentration (ICso) of Eed226 against
the methyltransferase activity of the PRC2 complex.

Materials: Recombinant human PRC2 complex, biotinylated histone H3 (1-28) peptide
substrate, S-adenosylmethionine (SAM), AlphaScreen anti-H3K27me3 acceptor beads,
streptavidin-coated donor beads, assay buffer.

Methodology:
o Prepare serial dilutions of Eed226 in DMSO and then dilute into the assay buffer.

o In a 384-well plate, add the PRC2 enzyme, biotinylated H3 peptide substrate, and the
Eed226 compound dilutions.

o Initiate the enzymatic reaction by adding SAM. Incubate at room temperature for the
optimized reaction time (e.g., 60 minutes).

o Stop the reaction by adding the AlphaScreen bead mixture (acceptor and donor beads in
stop buffer).

o Incubate the plate in the dark for 60 minutes to allow for bead association.
o Read the plate on an AlphaScreen-capable plate reader.

o Calculate ICso values by fitting the dose-response data to a four-parameter logistic
equation.

. Cellular H3K27me3 Reduction Assay (Western Blot)

Objective: To measure the dose-dependent effect of Eed226 on global H3K27me3 levels in a
cellular context.
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o Materials: G401 or KARPAS422 cells, cell culture medium, Eed226, lysis buffer, primary
antibodies (anti-H3K27me3, anti-total Histone H3), secondary antibody, ECL substrate.

o Methodology:

o Plate cells and allow them to adhere overnight.

o Treat cells with a range of Eed226 concentrations (e.g., 0.1 uM to 10 uM) for a specified
duration (e.g., 48-72 hours).

o Harvest cells and perform histone extraction or create whole-cell lysates.

o Quantify protein concentration using a BCA assay.

o Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

o Block the membrane and probe with the anti-H3K27me3 primary antibody overnight at
4°C.

o Wash and incubate with the appropriate HRP-conjugated secondary antibody.

o Detect the signal using an ECL substrate.

o Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading
control.

o Quantify band intensity to determine the reduction in H3K27me3 relative to the total H3
control.

3. Mouse Xenograft Efficacy Study

o Objective: To evaluate the anti-tumor efficacy of orally administered Eed226 in a mouse
model.

e Materials: Immunocompromised mice (e.g., BALB/c nude), KARPAS422 cells, Matrigel,
Eed226 solid dispersion formulation, vehicle control.

o Methodology:
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o Subcutaneously implant KARPAS422 cells mixed with Matrigel into the flank of each

mouse.

o Monitor tumor growth. When tumors reach a predetermined size (e.g., 150-200 mma3),
randomize mice into treatment and vehicle groups.

o Administer Eed226 (e.g., 40 mg/kg or 300 mg/kg) or vehicle control orally, twice daily
(BID), for the duration of the study (e.g., 32-34 days).

o Measure tumor volume with calipers and monitor animal body weight 2-3 times per week.

o At the end of the study, euthanize the animals and excise tumors for pharmacodynamic
analysis (e.g., H3K27me3 levels).

o Calculate tumor growth inhibition (TGI) or regression for the treatment group compared to
the vehicle control.

Conclusion

Eed226 is a highly potent and selective allosteric inhibitor of PRC2 with a well-defined
mechanism of action. Its ability to directly target the EED subunit provides a distinct therapeutic
strategy compared to traditional EZH2 catalytic inhibitors, notably offering activity against
inhibitor-resistant EZH2 mutants. The compound's excellent oral bioavailability and robust in
vivo efficacy in preclinical cancer models underscore its potential as a valuable research tool
and a promising candidate for clinical development in PRC2-dependent malignancies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2797332#chemical-structure-and-properties-of-
eed226]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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